6-(Piperidin-1-yl)pyridazine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of piperidine with pyridazine derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: These reactions involve the formation of the pyridazine ring by cyclizing appropriate precursors in the presence of catalysts.
Substitution Reactions: Substituting functional groups on the pyridazine ring with piperidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.
Uniqueness
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific structure, which includes a piperidine ring fused to a pyridazine ring with a carboxylic acid functional group. This unique combination of structural features enables its diverse applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-piperidin-1-ylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNLKPJZNOYJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610157 |
Source
|
Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-38-0 |
Source
|
Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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